Cas no 797024-99-8 ((7-methyl-2-oxo-2H-chromen-4-yl)methyl 6-chloropyridine-3-carboxylate)

(7-methyl-2-oxo-2H-chromen-4-yl)methyl 6-chloropyridine-3-carboxylate is a synthetic organic compound combining a coumarin derivative with a chloropyridine moiety. This structure imparts unique physicochemical properties, making it valuable in specialized chemical applications. The coumarin component contributes to its UV-absorbing characteristics, while the chloropyridine group enhances reactivity for further functionalization. The compound exhibits stability under standard conditions, ensuring reliable performance in synthetic processes. Its well-defined molecular architecture allows for precise modifications, making it a versatile intermediate in pharmaceutical and agrochemical research. The presence of both electron-donating and electron-withdrawing groups within the molecule facilitates controlled reactivity in targeted synthesis.
(7-methyl-2-oxo-2H-chromen-4-yl)methyl 6-chloropyridine-3-carboxylate structure
797024-99-8 structure
Product Name:(7-methyl-2-oxo-2H-chromen-4-yl)methyl 6-chloropyridine-3-carboxylate
CAS No:797024-99-8
MF:C17H12ClNO4
MW:329.734483718872
CID:5796954
PubChem ID:2628766
Update Time:2025-06-09

(7-methyl-2-oxo-2H-chromen-4-yl)methyl 6-chloropyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Z18370007
    • EN300-26594132
    • (7-methyl-2-oxo-2H-chromen-4-yl)methyl 6-chloropyridine-3-carboxylate
    • 797024-99-8
    • HMS1746N17
    • AKOS033613107
    • Inchi: 1S/C17H12ClNO4/c1-10-2-4-13-12(7-16(20)23-14(13)6-10)9-22-17(21)11-3-5-15(18)19-8-11/h2-8H,9H2,1H3
    • InChI Key: NSBXGSLIUPUZDF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C(=O)OCC1=CC(=O)OC2C=C(C)C=CC1=2

Computed Properties

  • Exact Mass: 329.0454856g/mol
  • Monoisotopic Mass: 329.0454856g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 507
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 65.5Ų

(7-methyl-2-oxo-2H-chromen-4-yl)methyl 6-chloropyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26594132-0.05g
(7-methyl-2-oxo-2H-chromen-4-yl)methyl 6-chloropyridine-3-carboxylate
797024-99-8 95.0%
0.05g
$212.0 2025-03-20

(7-methyl-2-oxo-2H-chromen-4-yl)methyl 6-chloropyridine-3-carboxylate Related Literature

Additional information on (7-methyl-2-oxo-2H-chromen-4-yl)methyl 6-chloropyridine-3-carboxylate

Introduction to (7-methyl-2-oxo-2H-chromen-4-yl)methyl 6-chloropyridine-3-carboxylate (CAS No. 797024-99-8)

(7-methyl-2-oxo-2H-chromen-4-yl)methyl 6-chloropyridine-3-carboxylate (CAS No. 797024-99-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, exhibits promising biological activities and potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of this compound.

The chemical structure of (7-methyl-2-oxo-2H-chromen-4-yl)methyl 6-chloropyridine-3-carboxylate is noteworthy for its combination of a chromone moiety and a chloropyridine carboxylate group. The chromone scaffold, a derivative of coumarin, is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the 7-methyl substitution on the chromone ring enhances the compound's lipophilicity and stability. The 6-chloropyridine carboxylate moiety adds further complexity to the molecule, potentially influencing its pharmacological profile and target specificity.

The synthesis of (7-methyl-2-oxo-2H-chromen-4-yl)methyl 6-chloropyridine-3-carboxylate has been reported in several studies. One common approach involves the reaction of 7-methylchromone with an appropriate chloropyridine carboxylic acid chloride in the presence of a base such as triethylamine. This method yields the desired product in good yields and purity. Alternative synthetic routes have also been explored to optimize the efficiency and scalability of the process, making it suitable for large-scale production.

Recent research has focused on elucidating the biological activities of (7-methyl-2-oxo-2H-chromen-4-yl)methyl 6-chloropyridine-3-carboxylate. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it has demonstrated significant antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. These properties make it a promising candidate for the development of new anti-inflammatory and neuroprotective drugs.

In the realm of cancer research, (7-methyl-2-oxo-2H-chromen-4-yl)methyl 6-chloropyridine-3-carboxylate has shown promising antiproliferative effects against various cancer cell lines. Mechanistic studies have revealed that it can induce apoptosis through the modulation of signaling pathways such as p53 and Bcl-2. Furthermore, its ability to inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) receptors adds to its potential as an anticancer agent.

The pharmacokinetic properties of (7-methyl-2-oxyo-H-chromen-y)methyl -chloropyridine-carboxylate have also been investigated to assess its suitability for therapeutic applications. Preclinical studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting that it can be effectively delivered to target tissues with minimal toxicity. These findings support further clinical evaluation to determine its safety and efficacy in human subjects.

In conclusion, (7-methyl--oxo--chromen--methyl -chloropyridine--carboxylate) (CAS No. 797024--8) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to uncover additional insights into its mechanisms of action and optimize its use in clinical settings.

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